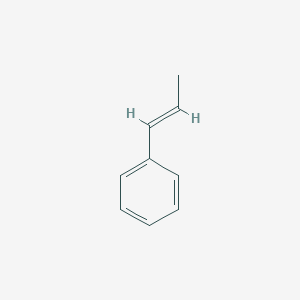![molecular formula C8H8N2 B116722 4-methyl-4H-pyrrolo[3,2-b]pyridine CAS No. 148807-01-6](/img/structure/B116722.png)
4-methyl-4H-pyrrolo[3,2-b]pyridine
説明
“4-methyl-4H-pyrrolo[3,2-b]pyridine” is a type of organic compound that belongs to the class of heterocyclic compounds . It is one of the isomers of methylpyridine . This compound is a building block for the synthesis of other heterocyclic compounds .
Synthesis Analysis
The synthesis of “4-methyl-4H-pyrrolo[3,2-b]pyridine” involves several steps. One of the methods involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H . Another method involves the use of β-enamino imide, aromatic aldehydes, and malononitrile .Molecular Structure Analysis
The molecular structure of “4-methyl-4H-pyrrolo[3,2-b]pyridine” is complex and involves a pyrrolopyridine core . This core is essential for its biological activity .Chemical Reactions Analysis
The chemical reactions involving “4-methyl-4H-pyrrolo[3,2-b]pyridine” are diverse. The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system . The reactions involve various catalysts and conditions .科学的研究の応用
Synthesis and Chemical Properties
- Four-Component Synthesis: A study by Li, Fan, Qi, and Zhang (2020) detailed a metal-free method to synthesize poly-substituted pyrrolo[3,2-c]pyridin-4-one derivatives, indicating potential utility in creating various chemical structures, including those related to 4-methyl-4H-pyrrolo[3,2-b]pyridine (Li et al., 2020).
- Photochemical Behavior: A study by Jones and Phipps (1975) explored the photochemical behavior of pyrrolo-[3,2-b]pyridin-2-ones, contributing to understanding the photochemical properties of similar compounds like 4-methyl-4H-pyrrolo[3,2-b]pyridine (Jones & Phipps, 1975).
Potential Biological and Pharmaceutical Applications
- Biological Activity: Wójcicka and Redzicka (2021) reviewed the biological activities of pyrrolo[3,4-c]pyridine derivatives, a structurally similar group, highlighting their potential in treating various diseases, which could imply similar applications for 4-methyl-4H-pyrrolo[3,2-b]pyridine (Wójcicka & Redzicka, 2021).
- Antineoplastic Agents: Nguyen et al. (1987) synthesized pyrido[3',4':4,5]pyrrolo[3,2-c]pyridines, which showed significant cytotoxicity on cultured cells and antitumor properties in vivo, suggesting a potential application of 4-methyl-4H-pyrrolo[3,2-b]pyridine in cancer research (Nguyen et al., 1987).
特性
IUPAC Name |
4-methylpyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-6-2-3-7-8(10)4-5-9-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELLQELQMGEERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C2C1=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-4H-pyrrolo[3,2-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



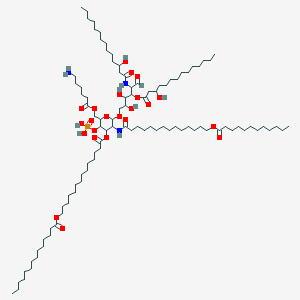
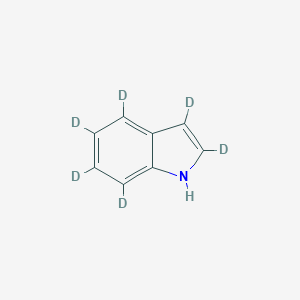
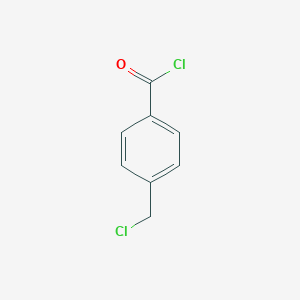
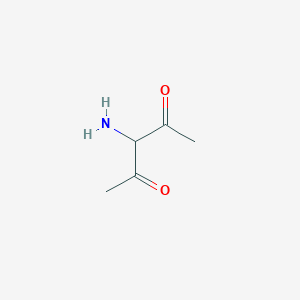
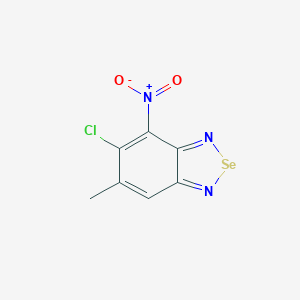
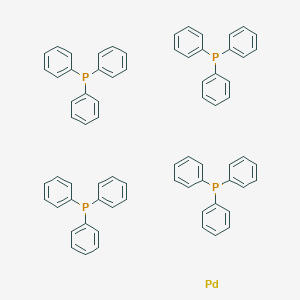
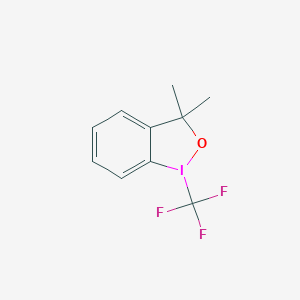

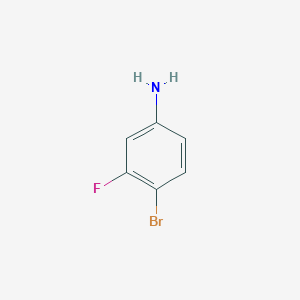

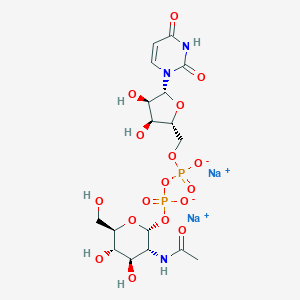
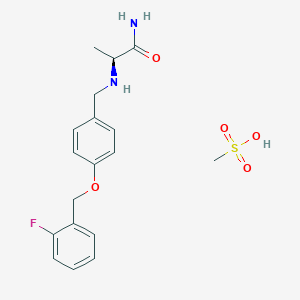
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B116667.png)
